2-(4-benzylpiperazin-1-yl)-N-cyclopentyl-2-oxoacetamide
Description
Properties
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-N-cyclopentyl-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c22-17(19-16-8-4-5-9-16)18(23)21-12-10-20(11-13-21)14-15-6-2-1-3-7-15/h1-3,6-7,16H,4-5,8-14H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMWGJWALGUJKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)N2CCN(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzylpiperazin-1-yl)-N-cyclopentyl-2-oxoacetamide typically involves multi-step chemical processes. One common method includes the reductive amination of benzylpiperazine with cyclopentanone, followed by acylation with oxalyl chloride to introduce the oxoacetamide group. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts such as sodium cyanoborohydride .
Industrial Production Methods
Industrial production methods for this compound may involve continuous-flow hydrogenation techniques, which offer a safer and more environmentally friendly approach compared to traditional batch processes. These methods ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Benzylpiperazin-1-yl)-N-cyclopentyl-2-oxoacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzylpiperazine moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(4-Benzylpiperazin-1-yl)-N-cyclopentyl-2-oxoacetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various biologically active compounds.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as DNA and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 2-(4-benzylpiperazin-1-yl)-N-cyclopentyl-2-oxoacetamide involves its interaction with specific molecular targets. It is believed to act on serotonergic and dopaminergic receptor systems, similar to other piperazine derivatives. This interaction increases the concentration of neurotransmitters like serotonin and dopamine in the extracellular fluid, thereby exerting its effects .
Comparison with Similar Compounds
AChE Inhibition Potential
- Electron-Withdrawing Substituents : Compound 4a (IC50 = 0.91 µM) demonstrates that ortho-Cl on the benzyl ring significantly enhances AChE inhibition, likely due to optimized electronic interactions with the enzyme’s active site . In contrast, the unsubstituted benzyl group in the target compound may result in lower potency.
Pharmacokinetic Considerations
- CNS Penetration: The cyclopentylamide group may enhance blood-brain barrier penetration relative to bulkier substituents like phenoxyphenyl () or quinazolinone (), which could hinder passive diffusion .
- Metabolic Stability : Acetylpiperazine derivatives (e.g., ) risk faster metabolic clearance due to the acetyl group’s susceptibility to hydrolysis, whereas the benzylpiperazine core in the target compound may offer greater stability .
Biological Activity
2-(4-benzylpiperazin-1-yl)-N-cyclopentyl-2-oxoacetamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This compound is characterized by its unique structural features, which may contribute to various biological activities, including anticancer properties and effects on steroid receptors.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a piperazine ring, a cyclopentyl group, and an oxoacetamide moiety, which are critical for its biological interactions.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, particularly in the context of cancer treatment and hormonal regulation.
Antitumor Activity
A study focused on related compounds has shown promising antitumor activity. For instance, N-methylquinazolin-4-amines, which share structural similarities, demonstrated significant antiproliferative effects against multiple cancer cell lines with IC50 values ranging from 0.029 to 0.147 μM. These compounds were found to induce cell cycle arrest at the G2/M phase and promote apoptosis in cancer cells .
Table 1: Summary of Antitumor Activity of Related Compounds
| Compound Name | IC50 (μM) | Target Cell Lines | Mechanism of Action |
|---|---|---|---|
| N-methylquinazolin-4-amines | 0.029 - 0.147 | HepG2, A549, MCF7 | G2/M arrest, apoptosis |
| 2-(4-benzylpiperazin-1-yl) derivatives | TBD | TBD | TBD |
CYP11A1 Inhibition
Another significant aspect of the biological activity of this compound is its potential as a CYP11A1 inhibitor. CYP11A1 is crucial in steroidogenesis, and inhibitors can have therapeutic implications for conditions related to steroid hormone imbalances. The compound has been suggested as a candidate for treating androgen receptor-dependent diseases .
Case Studies and Research Findings
Recent patents have highlighted the use of similar compounds as therapeutic agents targeting steroid receptors. For example, studies have indicated that these compounds can effectively modulate steroid hormone levels in vivo, providing a basis for their use in treating hormone-dependent conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
